molecular formula C20H20N2O5S B2938252 Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 374083-39-3

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No. B2938252
CAS RN: 374083-39-3
M. Wt: 400.45
InChI Key: CRIMKZDDTHHRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical compound that has been found to increase monoclonal antibody production . It has been used in studies aiming to discover new chemical compounds that can improve cell-specific antibody production in recombinant Chinese hamster ovary cells .


Molecular Structure Analysis

The molecular formula of this compound is C25H22N2O5S . It has an average mass of 462.518 Da and a monoisotopic mass of 462.124939 Da .


Chemical Reactions Analysis

In studies, this compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Scientific Research Applications

Anticonvulsant Research

Compounds in the series of 2-(2,5-dioxopyrrolidin-1-yl)propanamides have been studied for their potential anticonvulsant properties. They have shown interactions with voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels at high concentrations .

Anti-tuberculosis Therapeutics

A derivative compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB) , was developed as an anti-tuberculosis therapeutic compound. It has been found to stimulate monoclonal antibody production in cell cultures .

Monoclonal Antibody Production

The same compound (MPPB) has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Cross-linking Reagent in Biochemistry

Bromoacetic acid N-hydroxysuccinimide ester is an application that allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds. This reaction typically couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 .

Future Directions

Further structural optimization of 2,5-dimethylpyrrole derivatives, which is a part of this compound, could lead to improved production and quality control of monoclonal antibodies . This suggests that this compound and its derivatives have potential for future research and applications in the field of monoclonal antibody production.

properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-4-27-20(26)17-11(2)12(3)28-19(17)21-18(25)13-5-7-14(8-6-13)22-15(23)9-10-16(22)24/h5-8H,4,9-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIMKZDDTHHRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dimethylthiophene-3-carboxylate

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